8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(3,4-diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-4-11-24-19(26)21(22-20(24)27)9-12-23(13-10-21)18(25)15-7-8-16(28-5-2)17(14-15)29-6-3/h7-8,14H,4-6,9-13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILWSXPIHOBNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C=C3)OCC)OCC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological receptors, particularly delta opioid receptors.
Medicine: Investigated for its potential as a therapeutic agent for neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through its interaction with delta opioid receptors. It binds to these receptors, which are part of the G-protein coupled receptor family, and modulates their activity. This interaction can influence various signaling pathways, leading to effects such as pain relief and modulation of mood .
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
CNS Activity
- Spiperone (): A tranquilizer with a 4-fluorophenyl-4-oxobutyl group, demonstrating the importance of aromatic substituents in central nervous system (CNS) penetration. The 3-propyl and diethoxybenzoyl groups in the target compound may reduce CNS activity due to increased molecular weight and polarity .
Anticancer Potential
- TRI-BE (8-Benzyl-...): Inhibits migration and invasion in prostate cancer cells (PC3). The benzyl group may facilitate hydrophobic interactions with cellular targets, whereas the diethoxybenzoyl group in the target compound could alter binding kinetics .
Physicochemical Properties
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce electron density on the spiro core, whereas diethoxybenzoyl provides moderate electron-donating effects, possibly stabilizing receptor interactions .
Biological Activity
The compound 8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane , including the compound , exhibit significant biological effects through various mechanisms:
- Inhibition of Prolyl Hydroxylase (PHD) : The compound acts as a pan-inhibitor of the PHD family of enzymes. This inhibition leads to an increase in erythropoietin (EPO) levels, which is crucial for the treatment of anemia .
- Cardioprotective Properties : Studies have shown that these compounds can inhibit the mitochondrial permeability transition pore (mPTP), thus offering protection against myocardial cell death during reperfusion injuries .
Biological Activity Overview
The following table summarizes key biological activities associated with 8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione :
Case Studies
Several studies have explored the biological effects of triazaspiro compounds:
- Erythropoietin Regulation : In a study examining the effects of spirohydantoins on erythropoiesis, it was found that these compounds significantly upregulated EPO levels in vivo across various preclinical models. The study emphasized the importance of structural modifications in enhancing pharmacokinetic properties while minimizing off-target effects .
- Cardioprotective Mechanisms : Another study focused on the cardioprotective effects of 1,3,8-triazaspiro derivatives during myocardial infarction. The findings revealed that treatment with these compounds reduced cell death and improved recovery rates post-reperfusion compared to traditional treatments like Oligomycin A .
Research Findings
Recent research has highlighted several critical findings regarding the biological activity of this compound:
- Safety Profile : Unlike Oligomycin A, which is known for its toxic side effects due to irreversible ATP synthase inhibition, 1,3,8-triazaspiro derivatives did not adversely affect cell viability or ATP levels during acute treatments .
- Binding Interactions : The interaction between the compound and specific amino acids within the ATP synthase complex was characterized as crucial for its mechanism of action. This understanding aids in designing safer and more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-(3,4-diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving spirocyclic intermediates. A typical approach includes:
- Step 1 : Condensation of substituted benzaldehydes with spirocyclic amines under reflux in ethanol with glacial acetic acid as a catalyst (e.g., 4–6 hours) .
- Step 2 : Benzoylation of the intermediate using 3,4-diethoxybenzoyl chloride in dichloromethane with triethylamine as a base, followed by column chromatography for purification (eluent: CH₂Cl₂/MeOH 9:1) .
- Key Variables : Reaction time, solvent polarity, and stoichiometric ratios of reagents significantly affect yield. For example, prolonged reflux (>8 hours) may lead to side reactions like over-alkylation.
Q. How is the structural characterization of this spirocyclic compound validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm the spirocyclic core and substituent positions (e.g., δ ~2.6 ppm for N-CH₃ protons, δ ~160–170 ppm for carbonyl carbons) .
- X-ray crystallography to resolve stereochemistry and confirm the spiro[4.5]decane geometry (monoclinic system, space group P2₁/c, with β ~94.5°) .
- High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., m/z 376.45 for C₁₉H₂₈N₄O₄) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Methodological Answer :
- Core Modifications : Replace the 3-propyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
- Substituent Analysis : Systematically vary the 3,4-diethoxybenzoyl moiety (e.g., replace ethoxy with methoxy or halogens) to evaluate electronic effects on bioactivity. Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (AutoDock Vina) .
- Data Interpretation : Compare IC₅₀ values across analogs; contradictions in activity (e.g., reduced potency despite increased lipophilicity) may indicate off-target interactions .
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out experimental variability .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for serotonin receptor inhibition) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Mechanistic Studies : Use radioligand binding assays to distinguish competitive vs. allosteric inhibition, which may explain divergent potency values .
Q. What strategies improve the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and track degradation via LC-MS. Identify vulnerable sites (e.g., ethoxy groups prone to oxidative dealkylation) .
- Prodrug Design : Mask labile groups (e.g., replace ethoxy with acetyloxy) to enhance plasma stability. Validate via pharmacokinetic studies in rodent models .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
